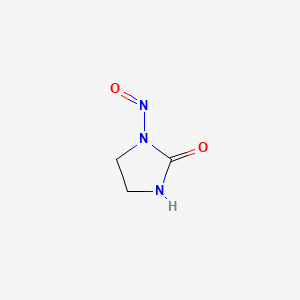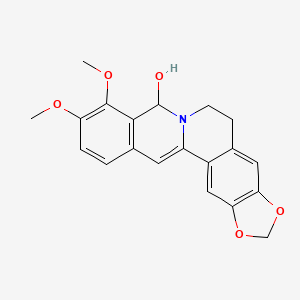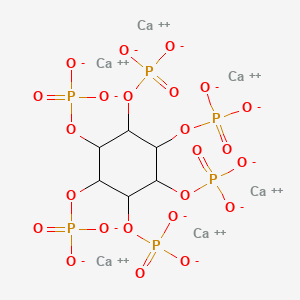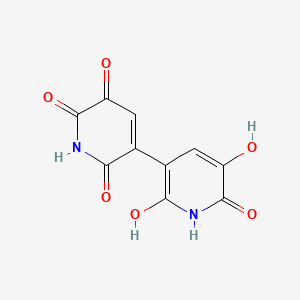
Diazodiphenoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotine blue is an extended quinone obtained by formal autoxidation of 2,3,6-trihydroxypyridine. It has a role as a biological pigment. It derives from a 2,3,6-trihydroxypyridine. It is a conjugate acid of a nicotine blue(2-).
Applications De Recherche Scientifique
Anticancer Properties
- Diazodiphenoquinone derivatives have shown significant anticancer activity. A study by (Antoci et al., 2014) highlights the synthesis of anticancer derivatives with pyrrolo-1,2-diazine and benzoquinone skeleton, exhibiting promising in vitro anticancer activity against various human tumor cell lines. These compounds are hypothesized to exert their anticancer activity through multiple mechanisms, including DNA intercalation, topoisomerase enzyme inhibition, and DNA destruction via electron transfer.
Phototherapeutic Potential
- This compound compounds have been considered for phototherapeutic applications. Koepke and Zaleski (2008) discuss the history and potential of diazo compounds as phototherapeutic agents, especially in solid tumors or hypoxic environments. They explore diazoparaquinone natural products and the redox-activated N2 loss in diazo compounds, suggesting a significant potential for medical applications, particularly in cancer treatment (Koepke & Zaleski, 2008).
DNA Alkylating Properties
- This compound derivatives have been investigated for their DNA alkylating properties, crucial in antitumor drug design. For example, a study on 2,5-Diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone (AZQ; Diaziquone) by (Curt et al., 1983) demonstrated its activity in high-grade gliomas, highlighting its potential in the treatment of cancers, particularly those that overexpress certain enzymes.
Genotoxic Potential
- The genotoxic potential of this compound derivatives has been studied, particularly in the context of chemotherapy. A study on diaziquone (AZQ) by (Kligerman et al., 1988) revealed its significant induction of sister chromatid exchange in both mouse and human peripheral blood lymphocytes, suggesting its genotoxic effects which are important considerations in chemotherapy.
Propriétés
Numéro CAS |
2435-60-1 |
|---|---|
Formule moléculaire |
C10H6N2O6 |
Poids moléculaire |
250.16 g/mol |
Nom IUPAC |
5-(2,5-dihydroxy-6-oxo-1H-pyridin-3-yl)pyridine-2,3,6-trione |
InChI |
InChI=1S/C10H6N2O6/c13-5-1-3(7(15)11-9(5)17)4-2-6(14)10(18)12-8(4)16/h1-2,13H,(H2,11,15,17)(H,12,16,18) |
Clé InChI |
FAPILHTVXITDRL-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=O)C1=O)C2=C(NC(=O)C(=C2)O)O |
SMILES canonique |
C1=C(C(=O)NC(=O)C1=O)C2=C(NC(=O)C(=C2)O)O |
Synonymes |
diazodiphenoquinone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



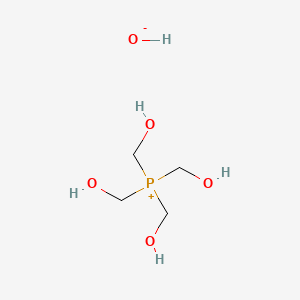
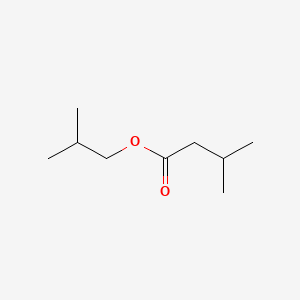
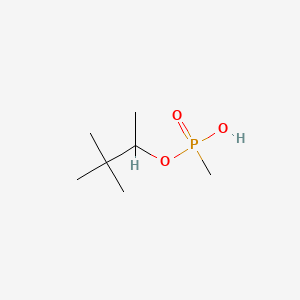


![(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl) N,N-bis(2-chloroethyl)carbamate](/img/structure/B1194198.png)
